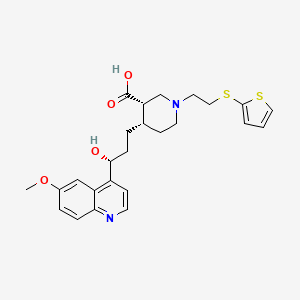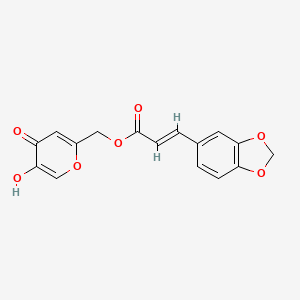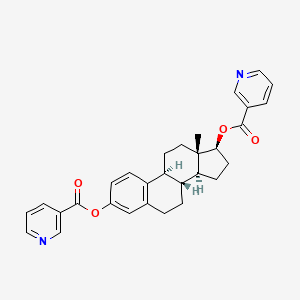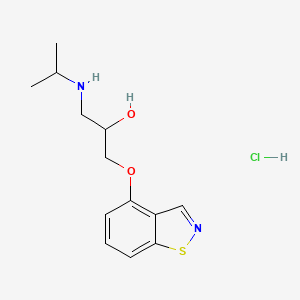![molecular formula C30H55NO11 B10826466 N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide CAS No. 654076-73-0](/img/structure/B10826466.png)
N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-104657A is a small molecule drug developed by Zambon GmbH. It is classified as a non-antibiotic macrolide and has shown potential in treating inflammatory diseases . The molecular formula of Z-104657A is C30H55NO11 .
Preparation Methods
The synthetic routes and reaction conditions for Z-104657A are not widely published. it is known that the compound is synthesized through a series of organic reactions involving macrolide structures . Industrial production methods likely involve large-scale organic synthesis techniques, but specific details are proprietary to the developing company.
Chemical Reactions Analysis
Z-104657A undergoes various chemical reactions typical of macrolide compounds. These reactions include:
Oxidation: Z-104657A can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites within the macrolide ring structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Z-104657A has several scientific research applications, including:
Chemistry: Used as a model compound to study macrolide structures and their reactivity.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases.
Industry: Potential applications in the development of new non-antibiotic macrolide drugs.
Mechanism of Action
The exact mechanism of action of Z-104657A is not fully elucidated. it is believed to exert its effects by modulating inflammatory pathways. The compound likely interacts with specific molecular targets involved in inflammation, although these targets have not been definitively identified .
Comparison with Similar Compounds
Z-104657A is unique among macrolide compounds due to its non-antibiotic properties. Similar compounds include:
Azithromycin: An antibiotic macrolide with a similar structure but different therapeutic applications.
Clarithromycin: Another antibiotic macrolide used to treat bacterial infections.
Erythromycin: A well-known antibiotic macrolide with a broad spectrum of activity.
Z-104657A stands out due to its potential use in treating inflammatory diseases without the antibiotic effects seen in other macrolides .
Properties
CAS No. |
654076-73-0 |
|---|---|
Molecular Formula |
C30H55NO11 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C30H55NO11/c1-11-21-30(9,39)25(36)16(4)22(33)14(2)13-29(8,38)26(17(5)23(34)18(6)27(37)41-21)42-28-24(35)20(12-15(3)40-28)31(10)19(7)32/h14-18,20-26,28,33-36,38-39H,11-13H2,1-10H3/t14-,15-,16+,17+,18-,20+,21-,22+,23+,24-,25-,26-,28+,29-,30-/m1/s1 |
InChI Key |
YYAIHIDSVFXXHN-CIHMTEDYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C(=O)C)O)(C)O)C)O)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C(=O)C)O)(C)O)C)O)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B10826393.png)

![[13-Methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate](/img/structure/B10826403.png)
![L-Prolinamide, N-[4-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]benzoyl]-L-valyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (R)-](/img/structure/B10826409.png)



![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B10826438.png)

![5-[2-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B10826455.png)
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]-2-phenylethanamine](/img/structure/B10826463.png)
![1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B10826465.png)


